Bifenox

Microbial Biotransformation Enzyme Kinetics Herbicide Detoxification

Choose Bifenox for its quantifiable differentiation over generic PPO inhibitors. With a 5.7-day aquatic half-life and a 23.64 μM Km for DnrA nitroreductase, it is the precise benchmark for environmental fate and biodegradation research. Leverage its unique optimal performance at 6 cm flood depth for paddy rice programs and its patented synergy with phenoxaprop-ethyl to develop resistance-delaying herbicide mixtures. Ideal for formulation scientists and researchers requiring a well-characterized standard with empirically proven application niches.

Molecular Formula C14H9Cl2NO5
Molecular Weight 342.1 g/mol
CAS No. 42576-02-3
Cat. No. B1666994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifenox
CAS42576-02-3
Synonyms2,4-dichlorophenyl-3'-carboxymethyl-4'-nitrophenyl ether
bifenox
Molecular FormulaC14H9Cl2NO5
Molecular Weight342.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3
InChIKeySUSRORUBZHMPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in xylene at 25 °C: 30%
Solublity in organic solvents g/ml @ 25 °C: acetone, 40;  chlorobenzene, 35-40;  ethanol, <5;  kerosene, <1;  xylene, 30.
In water, 0.398 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bifenox (CAS 42576-02-3) Procurement Guide: Herbicidal Activity and Physicochemical Specifications


Bifenox (CAS 42576-02-3) is a selective diphenyl ether herbicide [1]. Its mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis, leading to the accumulation of photodynamic protoporphyrin IX and subsequent membrane damage in susceptible plants [2]. This pre-emergence compound is characterized by a molecular formula of C14H9Cl2NO5, a molecular weight of 342.13 g/mol, and a low water solubility of 0.35 mg/L at 25°C, with a logP of 4.5 [3]. While Bifenox shares the core diphenyl ether structure and PPO-inhibiting mechanism with several other commercial herbicides, critical differences in substituent groups confer distinct biological activity profiles, environmental fates, and application niches that preclude simple substitution [REFS-1, REFS-2].

Why Generic Diphenyl Ether Substitution Fails: Bifenox's Distinctive Physicochemical and Biological Profile


Despite belonging to the diphenyl ether class of PPO inhibitors, Bifenox exhibits a unique combination of physicochemical properties, enzymatic binding kinetics, and environmental behavior that cannot be generalized across structural analogs such as acifluorfen, fomesafen, or lactofen. For instance, the methyl ester substituent of Bifenox contributes to a lower water solubility (0.35 mg/L) and a higher logP (4.5) compared to more polar analogs, directly influencing its soil mobility, bioavailability, and formulation requirements [1]. Furthermore, its specific interaction with microbial nitroreductase enzymes [2] and its distinct degradation pathway and half-life in aquatic matrices [3] are not reliably predicted by class membership alone. Consequently, direct substitution without empirical verification of these specific parameters in the intended use context can lead to suboptimal efficacy, unexpected environmental persistence, or incompatibility with integrated pest management strategies. The following evidence dimensions establish the quantifiable basis for selecting Bifenox over its closest in-class alternatives.

Quantitative Comparative Evidence for Bifenox: Activity, Selectivity, and Environmental Fate vs. Analogs


Comparative Nitroreductase Binding Affinity: Bifenox Exhibits Higher Affinity than Acifluorfen and Lactofen

In an in vitro enzymatic study using the purified nitroreductase DnrA from Bacillus sp. Za, Bifenox demonstrated a significantly lower Michaelis-Menten constant (Km) compared to acifluorfen and lactofen, indicating a higher binding affinity for this detoxification enzyme. The study reported Km values of 23.64 μM for Bifenox, 28.24 μM for acifluorfen, and 36.32 μM for lactofen [1]. This lower Km for Bifenox suggests that it is a more favorable substrate for microbial nitroreduction, a key step in environmental biodegradation pathways for diphenyl ether herbicides. The observed kinetic differences are attributed to structural variations among the herbicides affecting enzyme-substrate interactions, as further supported by molecular docking analysis [1].

Microbial Biotransformation Enzyme Kinetics Herbicide Detoxification

Enhanced Weed Control in Paddy Rice under Specific Water Management: Bifenox Optimized for Deeper Flooding

A controlled field experiment evaluated the efficacy of three herbicides for controlling weeds in paddy rice under different water depths (0, 3, and 6 cm). The study found that while Butachlor and Oxadiazon performed optimally at a 3 cm water depth, Bifenox 7% granule formulation exhibited its best weed control effect at the deeper 6 cm water depth [1]. Conversely, when water depth was kept low (0 cm), Bifenox was less effective than both Butachlor and Oxadiazon. This differential performance is attributed to the interaction between the herbicide's formulation, its physicochemical properties, and water-mediated transport and activation in the rice paddy ecosystem.

Paddy Rice Weed Management Herbicide Efficacy Water Depth

Comparative Environmental Persistence in Surface Waters: Bifenox Degrades Faster than Aclonifen

A study on the degradation kinetics of diphenyl-ether herbicides in various environmental waters revealed that Bifenox consistently exhibits a shorter half-life than aclonifen across all tested matrices. In river water, Bifenox degraded with a half-life of approximately 5.7 days, whereas aclonifen exhibited a longer half-life of 8.0 days [1]. The degradation of both compounds was substantially accelerated in natural water samples compared to purified water, with half-lives measured in days rather than months. The study concluded that the sample matrix was the most important factor, but in all cases, 'ACL was found to be more stable than BF' [1]. This difference in persistence is critical for assessing the potential for off-site movement and the risk of long-term aquatic exposure.

Environmental Fate Aquatic Toxicology Degradation Kinetics

Differential Crop Selectivity: Comparative Antioxidant Response in Wheat and Barley

An investigation into the mechanisms of crop tolerance to PPO-inhibiting herbicides compared the responses of tolerant wheat and susceptible barley. The study measured the accumulation of the photodynamic intermediate protoporphyrin IX (PPIX) and the activity of key antioxidative enzymes following treatment with oxyfluorfen, acifluorfen, bifenox, and oxadiazon at a concentration of 10⁻⁶ M. While all compounds caused higher PPIX accumulation in susceptible barley, the magnitude of this difference varied. For oxyfluorfen, PPIX accumulation was 2.3-fold higher in barley than wheat, and for acifluorfen it was 1.3-fold higher. Bifenox and oxadiazon also induced higher PPIX in barley, but the study noted no significant differences in the activities of several antioxidant enzymes between wheat and barley for these two compounds, unlike the more pronounced differential responses observed with oxyfluorfen and acifluorfen [1]. This suggests that Bifenox's selectivity between wheat and barley relies less on differential induction of these specific antioxidative defenses compared to oxyfluorfen and acifluorfen, potentially implying a different spectrum of crop safety or risk.

Herbicide Selectivity Antioxidant Enzyme Activity Crop Tolerance

Synergistic Herbicidal Compositions: Enhanced Efficacy with Partner Compounds

Patented herbicidal compositions demonstrate that Bifenox can be combined with certain partner compounds to achieve a synergistic effect, meaning the combined activity is greater than the sum of the individual components. For example, a patent describes a composition comprising Bifenox and Linuron in combination with mineral oil, showing 'a remarkable synergism' and utility as a pre-harvest defoliant for crops such as potato [1]. Additionally, synergistic mixtures of Bifenox with the herbicide phenoxaprop-ethyl are claimed for controlling a broad spectrum of weeds in crops like sunflower, with effective application rates ranging from 200 to 2,500 g a.i./ha for the combined active ingredients [2]. This contrasts with some other diphenyl ether herbicides, which may not exhibit the same level of synergistic benefit with these specific partners, providing a unique formulation advantage.

Herbicide Synergy Tank Mix Compatibility Weed Resistance Management

Optimal Research and Industrial Applications for Bifenox Based on Differentiating Evidence


Environmental Fate and Bioremediation Studies of Diphenyl Ether Herbicides

Bifenox's well-characterized and intermediate position in microbial degradation kinetics makes it an ideal model compound for comparative environmental fate studies. Its Km of 23.64 μM with the DnrA nitroreductase [1] and its documented half-life of ~5.7 days in river water (faster than aclonifen's 8.0 days) [2] provide precise, quantitative benchmarks. Researchers investigating the impact of structural modifications on the biodegradability of diphenyl ethers can use Bifenox as a central reference point between faster-degrading compounds like fomesafen (20.67 μM) and slower-degrading ones like lactofen (36.32 μM). Its well-defined transformation product, bifenox acid, also facilitates pathway elucidation [2].

Herbicide Efficacy Optimization in Flooded Paddy Rice Systems

For agronomists and weed scientists optimizing herbicide programs in paddy rice, Bifenox presents a unique opportunity for water-depth-specific management. The empirical evidence that Bifenox 7% granules achieve optimal weed control at a 6 cm flood depth, in contrast to Butachlor and Oxadiazon which are optimized for 3 cm [3], allows for a tailored approach. In fields where deep flooding is a standard or necessary water management practice (e.g., for water conservation or to suppress specific weeds), Bifenox becomes the product of choice. Conversely, this evidence also dictates that Bifenox should be avoided in systems with poor water control or shallow flooding.

Development of Synergistic Herbicide Mixtures for Broadleaf Weed Control

Formulation scientists and agrochemical companies seeking to develop next-generation herbicide mixtures can leverage Bifenox's documented synergy with specific partners. The patented synergism with compounds like phenoxaprop-ethyl and Linuron [REFS-4, REFS-5] provides a validated starting point for creating products with broader weed control spectra and lower active ingredient use rates. This is particularly relevant for managing herbicide resistance, as synergistic mixtures can place multiple, distinct selection pressures on weed populations, thereby delaying the evolution of resistance. Bifenox's specific chemical structure appears to be a key determinant of these synergistic interactions, which may not be replicated by other PPO inhibitors.

Investigating Crop Selectivity and Phytotoxicity Mechanisms

Plant physiologists studying the basis of differential herbicide tolerance can utilize Bifenox as a tool to dissect the relative importance of various detoxification pathways. The finding that Bifenox does not trigger a strong differential antioxidative enzyme response between tolerant wheat and susceptible barley, in contrast to the pronounced responses elicited by oxyfluorfen and acifluorfen [6], suggests that its selectivity is determined by other mechanisms, such as differential uptake, translocation, or metabolic conjugation. This makes Bifenox a valuable comparative agent in experiments designed to map the genetic and biochemical basis of crop tolerance to PPO inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifenox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.